N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis . They increase the levels of p53, a protein that regulates the cell cycle and thus functions as a tumor suppressor .
Biochemical Pathways
The compound appears to affect the p53 pathway, leading to cell cycle arrest and apoptosis . It alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound appears to have anti-cancer activity, as it induces cell cycle arrest and apoptosis in cancer cells . It increases the levels of p53, leading to an imbalance in levels of key mitochondrial proteins and resulting in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide typically involves the formation of the benzothiazole core followed by the introduction of the methylthio and phenylthio groups. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring. Subsequent reactions introduce the methylthio and phenylthio substituents under specific conditions, such as the use of methyl iodide and phenylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thioether groups.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thioether derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to similar compounds .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-21-17-19-14-8-7-12(11-15(14)23-17)18-16(20)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXHDMQMNNIUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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